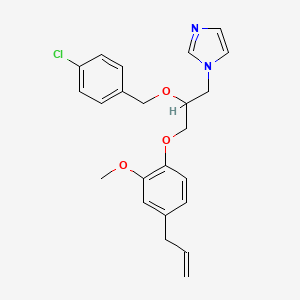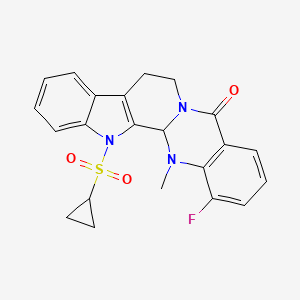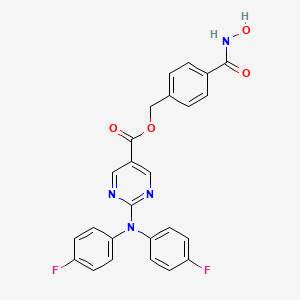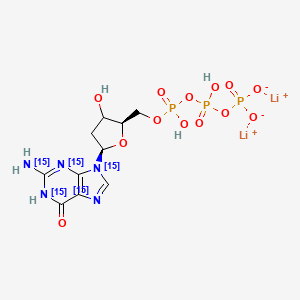
Pcsk9-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-20 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDLR available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Pcsk9-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Investigated for its role in regulating LDLR levels and cholesterol homeostasis in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for lowering LDL-C levels and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
Mechanism of Action
Pcsk9-IN-20 exerts its effects by binding to PCSK9 and preventing it from interacting with LDLR. This inhibition allows more LDLR to be recycled to the cell surface, where they can bind and clear LDL-C from the bloodstream. The molecular targets involved include the active site of PCSK9 and the LDLR recycling pathway .
Comparison with Similar Compounds
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production.
Uniqueness of Pcsk9-IN-20
This compound is unique in its chemical structure and mode of inhibition compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab bind to PCSK9 in the bloodstream, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .
Properties
Molecular Formula |
C27H32N6O5S2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[[4-(2-cyanoethylsulfamoyl)benzoyl]amino]-1,3-benzothiazol-6-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H32N6O5S2/c1-27(2,3)38-26(35)33-15-13-32(14-16-33)18-19-5-10-22-23(17-19)39-25(30-22)31-24(34)20-6-8-21(9-7-20)40(36,37)29-12-4-11-28/h5-10,17,29H,4,12-16,18H2,1-3H3,(H,30,31,34) |
InChI Key |
PEYNAESDUKZWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)


![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)


![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)


